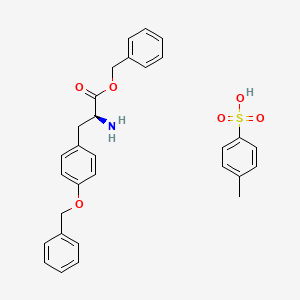

H-Tyr(bzl)-obzl P-tosylate

Beschreibung

BenchChem offers high-quality H-Tyr(bzl)-obzl P-tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Tyr(bzl)-obzl P-tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHPRLKRQQBIRK-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662686 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66009-35-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt structure

An In-depth Technical Guide to O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt

This guide provides a comprehensive technical overview of O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt, a critical protected amino acid derivative for advanced peptide synthesis and pharmaceutical research. We will delve into its structural characteristics, a detailed and validated synthesis protocol, and the strategic rationale for its application in the development of complex biomolecules.

Introduction: A Doubly Protected Building Block

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence.[1][2] O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt is a highly valuable building block where both the phenolic hydroxyl group and the carboxylic acid of L-tyrosine are masked as benzyl ethers and benzyl esters, respectively.[3][4] This double protection renders the amino acid stable for incorporation into peptide chains, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework.[3]

The 4-toluenesulfonate (tosylate) counter-ion is not merely incidental; it serves a crucial purpose. Forming a stable, crystalline salt of the amino acid ester is a classic and effective method for purification, isolation, and improved handling of the compound, which might otherwise be an oil or difficult to crystallize.[5][6] This salt form enhances stability during storage and ensures accurate weighing and dispensing for subsequent reactions.[7]

Physicochemical & Structural Characteristics

The compound is a white to off-white crystalline powder.[7] Its structure consists of the protonated amino ester of O-benzyl-L-tyrosine benzyl ester and the 4-toluenesulfonate anion, held together by ionic interaction.

Data Summary

A compilation of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 66009-35-6 | [6][7] |

| Molecular Formula | C₂₃H₂₃NO₃ · C₇H₈O₃S | [7] |

| Molecular Weight | 533.64 g/mol | [6][7] |

| Appearance | White to off-white powder/solid | [7] |

| Purity | ≥ 98% (TLC) | [7] |

| Storage Conditions | 2°C - 8°C, in a well-closed container | [6][7] |

Structural Elucidation

While experimental spectral data for O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt is not widely available in public databases, its structure can be confidently predicted based on the analysis of its constituent parts and general principles of spectroscopy. A self-validating synthesis protocol would rely on confirming the presence of these key structural features.

Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: A complex series of multiplets would be expected between δ 6.8 and 7.5 ppm . This region would contain signals from the three distinct aromatic rings: the tyrosine ring, the O-benzyl ring, the benzyl ester ring, and the tosylate ring (totaling 18H).

-

Benzyl CH₂ Protons: Two distinct singlets would be anticipated around δ 5.0-5.2 ppm , each integrating to 2H. One corresponds to the O-benzyl ether methylene protons (-O-CH₂-Ph), and the other to the benzyl ester methylene protons (-COO-CH₂-Ph).[8]

-

Tyrosine α-CH and β-CH₂: The α-proton (α-CH) would likely appear as a triplet or multiplet around δ 4.2-4.6 ppm . The diastereotopic β-protons (β-CH₂) adjacent to the tyrosine ring would present as a multiplet, likely around δ 3.0-3.3 ppm .[8]

-

Tosylate Methyl Group: A sharp singlet integrating to 3H would be present around δ 2.3 ppm , characteristic of the methyl group on the p-toluenesulfonate moiety.

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield, would be observed for the three protons of the protonated amine, the chemical shift of which is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbon: The ester carbonyl carbon should appear around δ 170-172 ppm .[8]

-

Aromatic Carbons: A multitude of signals would be present in the δ 115-160 ppm region, corresponding to the carbons of the four aromatic rings.

-

Methylene Carbons: The O-CH₂ and COO-CH₂ carbons are expected in the δ 65-75 ppm range.[8]

-

α-Carbon: The tyrosine α-C signal would likely be found around δ 55-58 ppm .[8]

-

β-Carbon: The tyrosine β-C signal is expected around δ 36-38 ppm .[8]

-

Tosylate Methyl Carbon: The characteristic methyl carbon of the tosylate group would appear at approximately δ 21 ppm .

Key IR Spectroscopy Bands (KBr pellet):

-

N-H Stretch: A broad band from the -NH₃⁺ group would be prominent in the 3000-3300 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption for the ester carbonyl group would be observed around 1730-1750 cm⁻¹ .[9]

-

S=O Stretch: Strong, characteristic absorptions for the sulfonate group of the tosylate anion would appear in the 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions.

-

C-O Stretch: Bands corresponding to the ether and ester C-O bonds would be present in the 1000-1300 cm⁻¹ range.

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of the title compound is most effectively achieved via a Fischer-Speier esterification of the readily available O-Benzyl-L-tyrosine.[10] This acid-catalyzed reaction with benzyl alcohol is driven to completion by the azeotropic removal of water.

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of the target salt.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

-

O-Benzyl-L-tyrosine (1.0 eq) [CAS: 16652-64-5][11]

-

p-Toluenesulfonic acid monohydrate (1.1 eq)

-

Benzyl alcohol (5.0 eq)

-

Cyclohexane (approx. 1.2 mL per mmol of starting material)

-

Ethyl acetate

-

Diethyl ether (for washing)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Ice bath

-

Büchner funnel and filtration flask

-

Vacuum oven

Procedure:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add O-Benzyl-L-tyrosine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (5.0 eq), and cyclohexane.[5]

-

Causality: p-Toluenesulfonic acid acts as the catalyst for the esterification.[9] A slight excess ensures the reaction proceeds efficiently and that enough acid is present to form the tosylate salt. Benzyl alcohol serves as both a reactant and a solvent. Cyclohexane is the azeotroping agent; it forms a low-boiling azeotrope with water, allowing for the physical removal of the water byproduct via the Dean-Stark trap, which drives the reversible reaction toward the product side.[5]

-

-

Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is observed collecting.

-

Self-Validation: The reaction progress is monitored by observing the volume of water collected in the Dean-Stark trap. The theoretical amount of water can be calculated beforehand. The reaction is complete when water collection ceases.

-

-

Reaction Cooldown and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If desired, the excess cyclohexane and some benzyl alcohol can be removed under reduced pressure using a rotary evaporator.

-

Product Precipitation: Transfer the cooled reaction mixture (which may be a viscous oil) to a beaker. While stirring vigorously, slowly add ethyl acetate (approx. 3 mL per mmol of starting material).[5]

-

Causality: The desired product, the tosylate salt, is insoluble in less polar solvents like ethyl acetate. Adding this "anti-solvent" causes the ionic salt to precipitate out of the solution, leaving unreacted, non-polar starting materials and byproducts dissolved.

-

-

Crystallization and Isolation: Place the beaker in an ice bath and continue stirring for 1-2 hours to maximize precipitation.

-

Self-Validation: A white, crystalline solid should form. The yield can be visually assessed at this stage.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with small portions of cold ethyl acetate and then cold diethyl ether to remove any residual benzyl alcohol and other soluble impurities.

-

Causality: Washing with cold solvents minimizes the loss of product due to dissolution while effectively removing impurities.

-

-

Drying: Dry the purified white solid in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare with the expected values. Purity can be further assessed by TLC or HPLC.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Application in Peptide Synthesis Strategy

The primary application of O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt is as a C-terminal starting material in solution-phase or solid-phase peptide synthesis, particularly using the Boc/Bzl protection strategy.

-

Role of the O-Benzyl Group: The phenolic hydroxyl group of tyrosine is nucleophilic and moderately acidic. If left unprotected, it can lead to side reactions such as O-acylation during the coupling steps of peptide synthesis. The benzyl ether is a robust protecting group that is stable to the moderately acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA).[1][3]

-

Role of the Benzyl Ester Group: The C-terminal carboxylic acid must be protected to prevent it from reacting during the activation and coupling of the next amino acid in the growing peptide chain. The benzyl ester is a common choice as it is stable to the Boc-deprotection conditions.[12]

-

Deprotection Strategy: Both the O-benzyl and the benzyl ester groups are typically removed simultaneously in the final step of the synthesis. This is usually achieved under harsh conditions, such as treatment with strong acids like anhydrous hydrogen fluoride (HF) or by catalytic transfer hydrogenation (e.g., using Pd/C and a hydrogen source like formic acid or cyclohexadiene).[13][14][15] The choice of a "non-orthogonal" protection scheme where two different groups are removed by the same reagent is a strategic one, simplifying the final deprotection step into a single, efficient reaction.

Conclusion

O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt is a well-designed and crucial reagent for peptide chemists. Its dual benzyl protection scheme offers robust shielding of reactive functionalities, while its tosylate salt form ensures high purity, stability, and ease of handling. The synthesis, based on the classic Fischer-Speier esterification, is a reliable and scalable process. Understanding the structure, synthesis, and strategic application of this compound is essential for researchers aiming to produce complex, tyrosine-containing peptides for therapeutic and research purposes.

References

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]

- Takeda, Y. (2007). Production method of O-substituted tyrosine compound. U.S.

-

National Center for Biotechnology Information. (n.d.). O-benzyl-L-tyrosine. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

- Schirmeister, H., & de Meijere, A. (2005). Process for preparing amino acid esters and their acid addition salts. U.S.

-

Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]

- Lee, W. Y., & Kim, Y. H. (2008). A method for preparing peptides using by solid phase synthesis.

-

National Center for Biotechnology Information. (n.d.). H-Tyr(bzl)-obzl P-tosylate. PubChem Compound Database. [Link]

-

Reddit. (2020). Advice for making tosylate and mesylate salts?. r/chemistry. [Link]

-

Unspecified. (n.d.). Carboxyl protecting groups. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

-

Semaglutide.com. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]

-

Reddit. (2023). Boc/Bzl Solid Phase Peptide Synthesis. r/Chempros. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Key Considerations When Purchasing Boc-Tyr(Bzl)-OH for Peptide Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. H-Tyr(bzl)-obzl P-tosylate | C30H31NO6S | CID 45073234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. biosynth.com [biosynth.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2008044890A1 - A method for preparing peptides using by solid phase synthesis - Google Patents [patents.google.com]

- 15. reddit.com [reddit.com]

The Strategic Application of Benzyl Protecting Groups in Amino Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Controlled Reactivity in Peptide Synthesis

In the intricate world of peptide and pharmaceutical synthesis, controlling the reactivity of polyfunctional molecules like amino acids is paramount. Unprotected amino acids possess at least two reactive sites: the α-amino group and the α-carboxyl group. This inherent reactivity would lead to uncontrolled polymerization and a statistical mixture of undesired products during peptide bond formation. The strategic use of protecting groups is the foundational principle that enables the precise, stepwise assembly of peptide chains.[1][2] An ideal protecting group must be easy to introduce, stable under the conditions of subsequent reactions, and, crucially, removable under specific and mild conditions that do not compromise the integrity of the newly formed peptide.[1] Among the arsenal of protecting groups available to the synthetic chemist, the benzyl family stands out for its versatility, stability, and well-established removal protocols.

This guide provides a deep dive into the function and application of benzyl-type protecting groups, offering both mechanistic understanding and practical, field-proven insights for their successful implementation in complex synthetic workflows.

The Benzyl Group Family: Key Players and Their Roles

The term "benzyl protecting group" broadly refers to several related structures that share a common benzylic C-O or C-N bond, which is susceptible to cleavage by hydrogenolysis. The two most ubiquitous members of this family are the benzyloxycarbonyl (Cbz or Z) group for protecting amines and the benzyl (Bn) group for protecting carboxylic acids, alcohols, and thiols.

-

Benzyloxycarbonyl (Cbz or Z-group): Introduced by Bergmann and Zervas in the 1930s, the Cbz group was a revolutionary development that unlocked the field of controlled peptide chemistry.[3] It transforms the nucleophilic and basic amino group into a neutral carbamate, preventing it from interfering with carboxyl group activation and peptide coupling steps.[4]

-

Benzyl (Bn-group): Used as a benzyl ether (for hydroxyls/thiols) or a benzyl ester (for carboxylic acids), the Bn group is prized for its high stability across a wide range of acidic and basic conditions, making it a robust choice for multi-step syntheses.[5]

The strategic choice between these and other protecting groups hinges on a principle known as orthogonality . Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1] For instance, the Boc/Bn protection scheme, a classic strategy in solid-phase peptide synthesis (SPPS), relies on the differential acid lability of the two groups. The N-terminal Boc group is removed with moderate acid (like TFA), while the side-chain Bn groups require strong acids like HF for cleavage, making the system "quasi-orthogonal".[1][6]

Mechanistic Underpinnings: Installation and Cleavage

A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting synthetic challenges.

Protection: Creating the Shield

N-Protection with Benzyloxycarbonyl (Cbz): The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions. The mechanism is a nucleophilic acyl substitution where the lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl.[3][4] A base, such as sodium bicarbonate or an organic base, is required to neutralize the HCl generated during the reaction.[3]

Caption: Mechanism of N-Cbz protection of an amino acid.

O/S-Protection with Benzyl (Bn): Benzyl ethers and esters are commonly formed via a Williamson ether synthesis or Fischer esterification, respectively. For ethers, this involves deprotonating the alcohol or thiol with a base (e.g., NaH) followed by nucleophilic substitution with benzyl bromide (BnBr) or benzyl chloride (BnCl).[5][7] For esters, the carboxylic acid is reacted with benzyl alcohol under acidic catalysis.[2]

Deprotection: The Power of Hydrogenolysis

The hallmark of benzyl-type protecting groups is their clean and efficient removal by catalytic hydrogenolysis.[7] This method offers exceptionally mild conditions, preserving the integrity of the peptide backbone and most other functional groups.

The reaction is heterogeneous, occurring on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C).[8] The mechanism involves:

-

Adsorption of the benzyl-protected substrate onto the palladium surface.

-

Dissociative chemisorption of hydrogen gas (H₂) on the catalyst, forming reactive palladium hydride species.[8]

-

Cleavage of the benzylic C-O or C-N bond by these active hydrogen species.[8]

-

Desorption of the deprotected product and toluene (the sole byproduct) from the catalyst surface, regenerating the active sites.[8]

// Nodes Substrate [label="Cbz-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; H2 [label="H₂ Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd/C Surface", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Adsorption [label="Adsorption onto\nCatalyst Surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="C-N Bond Cleavage\n(Hydrogenolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="H₂N-Peptide + Toluene + CO₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Adsorption [color="#4285F4"]; H2 -> Adsorption [color="#4285F4"]; Catalyst -> Adsorption [style=dotted, arrowhead=none]; Adsorption -> Cleavage [color="#EA4335"]; Cleavage -> Products [color="#34A853"]; }

Caption: Workflow of catalytic hydrogenolysis for Cbz deprotection.

A significant advantage of this method is its "green" nature; the catalyst can be filtered off and potentially reused, and the only byproduct is the relatively benign toluene.[9]

Strategic Considerations and Comparative Analysis

The choice of protecting group and deprotection method is a critical decision in any synthetic strategy.

| Protecting Group | Protected Functionality | Stability | Common Deprotection Method(s) | Key Considerations |

| Cbz (Z) | α-Amino, Side-chain Amine (Lys, Orn) | Stable to mild acid and base.[5] | Catalytic Hydrogenolysis (H₂/Pd-C) [10], Strong Acid (HBr/AcOH), Na/liquid NH₃[11] | The gold standard for hydrogenolysis. Avoid in molecules with other reducible groups (alkenes, alkynes).[12] |

| Bn (Ester) | Carboxyl (C-terminus, Asp, Glu) | Stable to mild acid and base. | Catalytic Hydrogenolysis (H₂/Pd-C) [13] | Orthogonal to Fmoc and Boc (under specific conditions). Can be sensitive to strong nucleophiles. |

| Bn (Ether) | Hydroxyl (Ser, Thr, Tyr), Thiol (Cys) | Very stable to acid, base, and redox conditions.[14] | Catalytic Hydrogenolysis (H₂/Pd-C) [15], Strong Acid (HF, TFMSA)[6], Dissolving Metal Reduction (Na/NH₃)[5] | Robustness makes it ideal for side-chain protection. Sulfur-containing amino acids (Met, Cys) can poison the Pd catalyst.[12] |

Catalytic Transfer Hydrogenation: An Alternative to H₂ Gas

While direct hydrogenation with H₂ gas is effective, it requires specialized pressure equipment. Catalytic Transfer Hydrogenation (CTH) provides a safer and more convenient alternative.[14] In CTH, a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, transfers hydrogen to the substrate in situ on the catalyst surface.[12][14] This method avoids the need to handle flammable hydrogen gas and can often be performed in standard laboratory glassware at ambient pressure.[14][16]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, incorporating steps for reaction setup, monitoring, and product isolation.

Protocol 1: N-Protection of Glycine with Cbz-Cl

Objective: To protect the α-amino group of glycine as its benzyloxycarbonyl derivative.

Materials:

-

Glycine (1.0 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Dissolution: Dissolve glycine (1.0 eq) and NaHCO₃ (2.5 eq) in a 2:1 mixture of THF and water. Cool the flask to 0 °C in an ice bath. This aqueous/organic mixture ensures all reactants remain in solution.

-

Addition of Reagent: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution at 0 °C. The slow addition and low temperature help to control the exothermicity of the reaction.[3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-20 hours.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (glycine) is fully consumed.

-

Workup: Dilute the reaction mixture with water and perform an extraction with ethyl acetate (3x).[3] The organic layers are combined. This separates the product from inorganic salts.

-

Washing: Wash the combined organic layers with brine.[3] This removes residual water from the organic phase.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Cbz-glycine.[3]

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final product as a white solid.[3]

Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

Objective: To cleave a C-terminal benzyl ester to reveal the free carboxylic acid.

Materials:

-

N-protected amino acid benzyl ester (1.0 eq)

-

Palladium on Carbon (10% Pd/C, ~10% w/w)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or high-pressure reactor)

-

Celite®

Procedure:

-

Setup: To a solution of the benzyl-protected substrate (1.0 eq) in a suitable solvent like MeOH or EtOAc, carefully add 10% Pd/C catalyst (~10% by weight relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).[9] Safety Note: Pd/C is flammable, especially when dry and in the presence of hydrogen and organic solvents.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small-scale reactions). Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.[9] For larger scales or more stubborn deprotections, a high-pressure hydrogenation vessel is used.[17]

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂. Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[9]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[17] Wash the Celite pad with additional solvent to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can become pyrophoric. It should be quenched with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.[17] The crude product is often clean enough for the next step, but can be purified if necessary.

// Nodes Start [label="Dissolve Substrate\nin Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCat [label="Add Pd/C Catalyst\n(Under Inert Gas)", fillcolor="#FBBC05", fontcolor="#202124"]; H2_Setup [label="Evacuate & Backfill\nwith H₂ (3x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Stir Vigorously\nunder H₂ Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC/LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter through Celite®\nto Remove Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isolate [label="Concentrate Filtrate\nto Obtain Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AddCat; AddCat -> H2_Setup; H2_Setup -> React; React -> Monitor; Monitor -> Filter [label="Reaction Complete"]; Monitor -> React [label="Incomplete", style=dashed]; Filter -> Isolate; }

Caption: Experimental workflow for benzyl group hydrogenolysis.

Conclusion

Benzyl-type protecting groups are indispensable tools in the synthesis of peptides and complex organic molecules. Their stability to a wide range of reaction conditions, coupled with their facile and clean removal via catalytic hydrogenolysis, makes them a cornerstone of modern synthetic strategy. A deep, mechanistic understanding of their installation and cleavage, as well as the practical nuances of the associated experimental protocols, empowers researchers to design and execute more efficient, robust, and successful synthetic routes in drug discovery and development.

References

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

-

Benzyl Protection. Common Organic Chemistry. Available at: [Link]

-

Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Carboxyl protecting groups. Textbook content. Available at: [Link]

-

Benzyl (Bn) Protective Group. Chem-Station Int. Ed.. Available at: [Link]

-

Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link]

-

Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B. Available at: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. Available at: [Link]

-

CTH Removal of N-Benzyl Groups. Rhodium.ws. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. peptide.com [peptide.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. Benzyl Ethers [organic-chemistry.org]

- 16. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. chemrxiv.org [chemrxiv.org]

The Multifaceted Role of p-Toluenesulfonate in the Chemistry of Amino Acid Esters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The p-toluenesulfonyl (tosyl) group and its corresponding anion, p-toluenesulfonate (tosylate), are pivotal in modern organic synthesis, particularly within the realms of amino acid and peptide chemistry. This guide moves beyond a superficial overview to provide an in-depth analysis of the distinct and synergistic roles that p-toluenesulfonate plays. We will explore its function not only as a robust nitrogen-protecting group but also as a highly effective catalyst for esterification and as a critical counterion for the formation of stable, crystalline amino acid ester salts. By dissecting the causality behind its application and providing field-proven protocols, this whitepaper aims to equip researchers and drug development professionals with the expert-level insights required to leverage tosylate chemistry for enhanced stability, purity, and synthetic efficiency.

Foundational Chemistry of the p-Toluenesulfonyl Moiety

Before delving into its applications, it is crucial to distinguish between the two related forms of this moiety:

-

The Tosyl Group (Ts or Tos): This is the univalent functional group, CH₃C₆H₄SO₂–, derived from p-toluenesulfonyl chloride (TsCl).[1] When covalently bonded to a nitrogen atom, as in an amino acid, it forms a highly stable sulfonamide.[1]

-

The Tosylate Anion (TsO⁻): This is the conjugate base of p-toluenesulfonic acid (TsOH), CH₃C₆H₄SO₃⁻.[2] It serves as an excellent, non-nucleophilic counterion in salt formation.

p-Toluenesulfonic acid (TsOH) itself is a strong organic acid (pKa ≈ -2.8) that is solid, non-oxidizing, and easy to handle, making it a preferable alternative to corrosive mineral acids like sulfuric acid or gaseous HCl in many synthetic transformations.[3][4]

The Dual Role in Amino Acid Ester Synthesis: Catalyst and Counterion

One of the most elegant and widely used applications of p-toluenesulfonic acid is in the direct synthesis of amino acid esters via Fischer-Speier esterification.[5] In this single-step process, TsOH plays two critical roles simultaneously.

2.1. Role 1: Acid Catalyst for Esterification

Amino acids exist as zwitterions, which are unreactive towards direct esterification. TsOH acts as the acid catalyst by protonating the carboxyl group, thereby activating it for nucleophilic attack by an alcohol (e.g., methanol, ethanol, or benzyl alcohol).[6][7] The reaction is driven to completion by the removal of the water byproduct, typically through azeotropic distillation.[8]

Causality Insight: The choice of azeotroping solvent is critical. While historically, hazardous solvents like benzene were used, modern protocols favor safer alternatives like cyclohexane.[8][9] Higher-boiling solvents such as toluene can be effective but carry a significant risk of racemization, especially for amino acids with electron-withdrawing side chains, due to the increased thermal energy facilitating enolization at the α-carbon.[8][10]

2.2. Role 2: Counterion for Salt Formation and Stabilization

As the esterification proceeds, the amino group of the newly formed amino acid ester is protonated by the acidic medium, forming an ammonium salt. The tosylate anion serves as the counterion. This is not a trivial consequence; it is a fundamental advantage of the method.

Expertise & Experience: Free amino acid esters are often unstable, oily, and prone to diketopiperazine formation or other degradation pathways. By forming the p-toluenesulfonate salt, the product precipitates from the reaction mixture as a stable, non-hygroscopic, and highly crystalline solid.[7] This crystallinity is a direct result of the rigid, planar structure of the tosylate anion, which facilitates the formation of a stable crystal lattice. This simplifies purification immensely—often requiring only filtration and washing—and dramatically improves the handling characteristics and shelf-life of the intermediate.

Workflow: One-Pot Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salt

Caption: Workflow for Fischer-Speier esterification using TsOH.

The N-Tosyl Group: A Robust Protecting Group Strategy

The tosyl group can be intentionally installed on the α-amino group of an amino acid or its ester to form a stable N-α-tosyl sulfonamide. This is a cornerstone of many multi-step synthetic campaigns.[1]

3.1. Installation

The N-tosyl group is typically introduced by reacting the amino acid ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine, triethylamine, or aqueous alkali).[11][12]

Caption: Installation of the N-Tosyl protecting group.

3.2. Properties and Strategic Advantages

The resulting N-tosyl sulfonamide is exceptionally stable. It is resistant to:

-

Strongly acidic conditions: Unlike the tert-butoxycarbonyl (Boc) group, which is cleaved by acids like TFA.[13]

-

Mildly basic conditions: Unlike the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by piperidine.

-

Many catalytic hydrogenation conditions that would cleave a carboxybenzyl (Cbz) group.

This remarkable stability makes the N-tosyl group an ideal "orthogonal" protecting group in complex syntheses, allowing for the selective removal of other protecting groups elsewhere in the molecule without affecting the N-tosyl moiety.

3.3. Deprotection: A Self-Validating System

The inertness of the N-tosyl group necessitates specific and forceful deprotection conditions, a feature that prevents accidental cleavage. The choice of method provides a self-validating system, as only these specific reagents will be effective.

| Method | Reagents & Conditions | Causality & Field Insights |

| Reductive Cleavage | Sodium (Na) in liquid ammonia (NH₃) | The classic, powerful method. Requires specialized equipment for handling liquid ammonia (-33 °C). Very effective but can be harsh on other functional groups. |

| Electrolytic Reduction | Electrolysis using NaCl or KCl as an electrolyte | A milder reductive method that avoids the use of metallic sodium. Offers good yields and cleaner reaction profiles.[14] |

| Strongly Acidic Cleavage | Trifluoromethanesulfonic acid (TfOH) or HBr in acetic acid at elevated temperatures | While stable to standard acids, extremely strong, superacidic conditions can cleave the S-N bond. Less common due to the harshness of the reagents.[15] |

Applications in Peptide Synthesis and Drug Development

The unique properties of tosylated amino acid esters make them valuable in both academic and industrial settings.

4.1. Peptide Synthesis

-

Starting Materials: Amino acid ester p-toluenesulfonate salts are excellent, stable starting materials for peptide synthesis.[16] After neutralizing the salt to liberate the free amine, it can be coupled with an N-protected amino acid.

-

Orthogonal Protection: N-Tosyl amino acids are used when a highly stable N-terminal protecting group is required throughout a multi-step synthesis, to be removed only at a late stage.[12]

-

Solid-Phase Peptide Synthesis (SPPS): p-Toluenesulfonic acid has been effectively used for the removal of the N-Boc group during SPPS, demonstrating its versatility.[13][17]

4.2. Drug Development

-

Chiral Building Blocks: Tosylated amino acid esters serve as key chiral intermediates for the synthesis of complex, non-peptidic molecules, including active pharmaceutical ingredients (APIs).[2]

-

Genotoxic Impurity Control: p-Toluenesulfonic acid is frequently used for salt formation of APIs. This necessitates careful control, as residual alcohols from the synthesis can react with TsOH to form genotoxic p-toluenesulfonate esters (e.g., methyl tosylate). Regulatory agencies require stringent monitoring of these potential impurities.[18] The stability of the tosylate salts themselves is a key factor in drug formulation.

Experimental Protocols

Protocol 1: Synthesis of L-Leucine Benzyl Ester p-Toluenesulfonate

-

Objective: To synthesize a stable, crystalline amino acid ester salt via Fischer-Speier esterification.

-

Methodology:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add L-leucine (13.1 g, 0.1 mol), p-toluenesulfonic acid monohydrate (20.9 g, 0.11 mol), benzyl alcohol (50 mL), and cyclohexane (150 mL).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis (e.g., 9:1 CH₂Cl₂:MeOH, ninhydrin stain) shows complete consumption of the starting amino acid.

-

Allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours. A white crystalline solid will precipitate.

-

Collect the solid by vacuum filtration. Wash the filter cake with cold ethyl acetate (2 x 30 mL) to remove excess benzyl alcohol and TsOH.

-

Dry the product under vacuum to yield L-Leucine benzyl ester p-toluenesulfonate as a white crystalline solid.

-

-

Self-Validation: The product should have a sharp melting point. Purity can be confirmed by ¹H NMR and chiral HPLC to ensure no racemization has occurred.[9]

Protocol 2: N-Tosylation of Glycine Methyl Ester Hydrochloride

-

Objective: To install the N-tosyl protecting group.

-

Methodology:

-

Dissolve glycine methyl ester hydrochloride (6.28 g, 0.05 mol) in water (50 mL) in a 250 mL flask and cool in an ice bath.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (10.5 g, 0.055 mol) in dichloromethane (50 mL).

-

Add the TsCl solution to the vigorously stirred aqueous solution.

-

Slowly add a solution of potassium hydroxide (e.g., 2M aqueous solution) dropwise, maintaining the pH between 9-10 and the temperature below 10 °C.

-

Stir vigorously for 2-3 hours at room temperature after the addition is complete. Monitor by TLC for the disappearance of starting material.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization (e.g., from ethanol/water) to obtain N-tosylglycine methyl ester.

-

-

Self-Validation: The reaction is monitored by TLC. The final product's identity and purity are confirmed by melting point and spectroscopic analysis (NMR, IR).

Conclusion

The role of p-toluenesulfonate in the context of amino acid esters is a clear demonstration of chemical elegance and efficiency. It is not a single-purpose tool but a multifaceted chemical entity that acts as a catalyst, a stabilizing counterion, and a robust protecting group. For researchers and drug developers, a deep, causal understanding of these roles is essential for designing logical, efficient, and scalable synthetic routes. By leveraging the unique properties of tosylate chemistry—from the predictable crystallinity of its salts to the orthogonal stability of its sulfonamides—scientists can produce high-purity intermediates that are foundational to the discovery and production of novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

Surendra, M., & Vankatesh, V. (2012). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. Retrieved from [Link]

-

Reddy, G. S., & Iyengar, D. S. (2002). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 7(5), 459-462. Retrieved from [Link]

-

Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

- Popken, T., et al. (2005). Process for preparing amino acid esters and their acid addition salts. U.S. Patent No. US20050192460A1. Google Patents.

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

-

Upadhyay, R. K. (2015). Amino acid C-tosylation? ResearchGate. Retrieved from [Link]

-

Lovas, S., et al. (2008). Dehydration of threonine esters during tosylation. ResearchGate. Retrieved from [Link]

-

Cardillo, G., & Gentilucci, L. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(4), 328-334. Retrieved from [Link]

- Rudinger, J. (1973). The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry. Peptide and Protein Reviews, 1.

-

Babu, V. V. S., & Ananda, K. (1991). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 38(6), 525-529. Retrieved from [Link]

-

Bolchi, C., et al. (2015). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. ResearchGate. Retrieved from [Link]

-

Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]

-

Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

-

Okimoto, M., & Chiba, T. (1983). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan, 56(4), 1072-1075. Retrieved from [Link]

-

Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Toluenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

Babu, V. V. S., & Ananda, K. (1991). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Taylor & Francis Online. Retrieved from [Link]

-

Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 47, 2717-2723. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]

- 7. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. researchgate.net [researchgate.net]

- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry [ouci.dntb.gov.ua]

- 13. semanticscholar.org [semanticscholar.org]

- 14. academic.oup.com [academic.oup.com]

- 15. p-Toluenesulfonamides [organic-chemistry.org]

- 16. peptide.com [peptide.com]

- 17. tandfonline.com [tandfonline.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

H-Tyr(bzl)-obzl P-tosylate price and availability

An In-depth Technical Guide to H-Tyr(Bzl)-OBzl p-Tosylate: Pricing, Availability, and Synthetic Application

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester, 4-methylbenzenesulfonate salt, commonly abbreviated as H-Tyr(Bzl)-OBzl p-tosylate. It is designed for researchers, chemists, and drug development professionals who utilize protected amino acids in peptide synthesis and other areas of organic chemistry. We will explore the commercial landscape for this critical reagent, delve into the strategic rationale behind its unique protecting group scheme, and provide validated, step-by-step protocols for its application.

Compound Overview and Physicochemical Properties

H-Tyr(Bzl)-OBzl p-tosylate is a derivative of the amino acid L-tyrosine where both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as benzyl ethers and benzyl esters, respectively. The N-terminal amine is protonated and forms a stable, crystalline salt with p-toluenesulfonic acid (also known as tosic acid or TosOH). This trifecta of modifications makes it a valuable building block in solution-phase peptide synthesis (SPPS). The benzyl groups are semi-permanent protecting groups, stable to the basic conditions used for Fmoc removal and the moderately acidic conditions for Boc removal, but they can be cleaved under more stringent conditions like catalytic hydrogenation.[1][] The p-tosylate salt form enhances the compound's stability and crystallinity, making it easier to handle, weigh, and store compared to the free amine, which can be an unstable oil.

Table 1: Physicochemical Properties of H-Tyr(Bzl)-OBzl p-Tosylate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid | [3] |

| CAS Number | 66009-35-6 | [3] |

| Molecular Formula | C₃₀H₃₁NO₆S | [3] |

| Molecular Weight | 533.6 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 177°C |[4] |

Commercial Availability and Pricing Analysis

H-Tyr(Bzl)-OBzl p-tosylate is readily available from a multitude of fine chemical suppliers. Pricing is competitive but varies based on purity, quantity, and vendor. For researchers, acquiring small quantities for initial studies is straightforward, while larger-scale procurement for developmental work is also well-supported in the market. Below is a comparative summary of offerings from prominent suppliers.

Note: Prices are subject to change and may not reflect institutional or contract pricing. The data presented is for illustrative purposes based on publicly available information.

Table 2: Representative Pricing and Availability of H-Tyr(Bzl)-OBzl p-Tosylate

| Supplier | Product Number | Purity | Quantity | Price (USD) |

|---|---|---|---|---|

| TCI America | T2443 | >98.0% (HPLC) | 5 g | $22.00 |

| | | | 25 g |

The Strategic Role of Protecting Groups

The choice of protecting groups is fundamental to the success of a multi-step peptide synthesis.[] The structure of H-Tyr(Bzl)-OBzl p-tosylate exemplifies a well-thought-out strategy, particularly for solution-phase synthesis.

-

O-Benzyl (Bzl) Group (Side Chain): The benzyl ether protecting the phenolic hydroxyl group of tyrosine is crucial. An unprotected tyrosine side chain can undergo undesirable acylation during coupling reactions.[5] The Bzl group is sufficiently robust to withstand most coupling conditions and N-terminal deprotections (both Boc and Fmoc strategies), but it can be removed cleanly via catalytic hydrogenation, a method orthogonal to the acid-labile (Boc) or base-labile (Fmoc) groups used for the N-terminus.[1]

-

Benzyl Ester (OBzl) Group (C-Terminus): The C-terminal benzyl ester serves a similar purpose. It protects the carboxylic acid from participating in unwanted reactions, such as forming an oxazolone which can lead to racemization.[6] Like the side-chain Bzl group, the OBzl ester is also readily cleaved by hydrogenation, allowing for the simultaneous deprotection of both the side chain and the C-terminus in the final step.[6]

-

p-Tosylate (p-TsOH) Salt (N-Terminus): The primary amine of the amino acid is protonated by the strong acid p-TsOH. This serves two purposes. First, it protects the amine from reacting, acting as a temporary "protecting group" itself. Second, it imparts a crystalline, solid nature to the compound, which is a significant practical advantage over the often-oily free amine. Before this amino acid can be coupled to another, the p-tosylate salt must be neutralized with a non-nucleophilic base to liberate the free amine, which is the active nucleophile in the peptide bond formation.[7]

Experimental Workflow: Synthesis of a Model Dipeptide

To illustrate the practical application of H-Tyr(Bzl)-OBzl p-tosylate, we will detail a representative protocol for the synthesis of a protected dipeptide, Boc-L-Ala-L-Tyr(Bzl)-OBzl. This involves coupling an N-terminally protected Alanine (Boc-Ala-OH) to the deprotonated N-terminus of our title compound.

Core Experimental Logic

The workflow proceeds in two main stages:

-

N-Terminal Deprotonation (Neutralization): The p-tosylate salt is treated with a tertiary amine base (e.g., N-methylmorpholine or diisopropylethylamine) to generate the free amine of H-Tyr(Bzl)-OBzl in situ. This step is critical as the protonated amine is not nucleophilic.[7]

-

Peptide Coupling: The newly formed free amine attacks the activated carboxyl group of Boc-Ala-OH to form the peptide bond. We use the classic dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling cocktail. DCC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve efficiency.[8][9]

Caption: Workflow for dipeptide synthesis.

Step-by-Step Protocol: Synthesis of Boc-Ala-Tyr(Bzl)-OBzl

-

Preparation of Amine Component:

-

To a stirred solution of H-Tyr(Bzl)-OBzl p-tosylate (1.0 eq., 5.34 g) in anhydrous dichloromethane (DCM, 50 mL) at 0°C, add N-methylmorpholine (NMM) (1.0 eq., 1.1 mL) dropwise.

-

Stir the mixture at 0°C for 15 minutes. This solution contains the neutralized, free amine component and is used directly in the next step.

-

Scientist's Note: The choice of a tertiary amine like NMM or DIEA is crucial as they are non-nucleophilic and will not compete in the coupling reaction.[8]

-

-

Activation and Coupling:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq., 1.89 g) and HOBt (1.1 eq., 1.67 g) in anhydrous DCM (40 mL).

-

Cool this solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq., 2.27 g) in DCM (10 mL) dropwise to the Boc-Ala-OH/HOBt mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

After 15 minutes of activation, add the neutralized amine solution from Step 1 to this flask.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16-18 hours).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, protected dipeptide.

-

Mechanistic Insight: The Role of DCC and HOBt

Understanding the mechanism of peptide bond formation illuminates the rationale for the chosen reagents. The DCC/HOBt method is a cornerstone of peptide chemistry for its efficiency and ability to mitigate racemization.

-

Activation: DCC reacts with the carboxylic acid of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate.

-

HOBt Interception: This intermediate is unstable and prone to racemization. HOBt rapidly intercepts it to form an active HOBt-ester (OBt-ester). This new ester is more stable than the O-acylisourea but still highly reactive towards amines.

-

Aminolysis: The free amine of the Tyr derivative, generated in the neutralization step, attacks the carbonyl carbon of the OBt-ester, forming the desired peptide bond and releasing HOBt. The byproduct of the initial activation, DCU, is largely insoluble in DCM and precipitates out.[8]

Caption: Mechanism of DCC/HOBt mediated coupling.

Final Deprotection: Cleavage of Benzyl Groups

Once the desired peptide sequence is assembled, the benzyl protecting groups must be removed. The most common and effective method is catalytic hydrogenation, which cleaves both the O-benzyl ether and the C-terminal benzyl ester simultaneously.

Protocol: Catalytic Hydrogenolysis

-

Setup: Dissolve the protected peptide (e.g., Boc-Ala-Tyr(Bzl)-OBzl) in a suitable solvent such as methanol, ethanol, or a mixture including acetic acid (e.g., 50 mg in 5 mL MeOH).

-

Catalyst: Add Palladium on carbon (10% Pd/C) catalyst (typically 10-20% by weight of the peptide).

-

Hydrogenation: Purge the reaction flask with nitrogen, then introduce hydrogen gas (H₂), either by bubbling it through the solution or by maintaining a balloon of H₂ over the reaction. Stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Evaporate the solvent from the filtrate to yield the deprotected peptide (e.g., Boc-Ala-Tyr-OH).

-

*Scientist's Note: This method is highly effective but incompatible with other reducible functional groups, such as Cbz protecting groups or certain sulfur-containing residues if not properly handled.[6][10]

Conclusion

H-Tyr(Bzl)-OBzl p-tosylate is a well-designed and commercially accessible building block for peptide synthesis. Its dual benzyl protection scheme offers robustness during chain elongation and allows for clean, simultaneous deprotection in the final step via hydrogenation. The p-tosylate salt form provides enhanced stability and handling properties, requiring a simple in situ neutralization step prior to coupling. By understanding the strategic interplay of these features and employing validated protocols, researchers can effectively incorporate this valuable reagent into their synthetic workflows to build complex and custom peptide structures for a wide range of applications in science and medicine.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

-

Li, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

-

H-Tyr(bzl)-obzl P-tosylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

p-Toluenesulfonamides - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Thieme.

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). RSC Publishing. [Link]

-

Coupling Reagents. (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. H-Tyr(bzl)-obzl P-tosylate | C30H31NO6S | CID 45073234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. Benzyl Ethers [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Strategic Use of Tyrosine Derivatives in Boc/Bzl Peptide Synthesis

Subject: H-Tyr(Bzl)-OBzl p-Tosylate and the Incorporation of Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Role of Protected Tyrosine in Peptide Synthesis

The synthesis of complex peptides is a cornerstone of drug discovery and biomedical research. The Boc/Bzl strategy, a classical and robust method for solid-phase peptide synthesis (SPPS), relies on a system of acid-labile protecting groups to construct peptide chains with high fidelity.[1][2] Within this framework, the amino acid tyrosine requires careful side-chain protection to prevent its nucleophilic hydroxyl group from engaging in unwanted side reactions during the coupling steps.[3]

This guide provides a detailed examination of H-Tyr(Bzl)-OBzl p-tosylate, a fully protected tyrosine derivative, and presents a comprehensive protocol for the incorporation of its Nα-Boc protected counterpart, Boc-Tyr(Bzl)-OH , into a growing peptide chain using the Boc/Bzl SPPS methodology. We will explore the causality behind experimental choices, provide self-validating protocols, and offer insights grounded in established chemical principles.

H-Tyr(Bzl)-OBzl p-tosylate is a crystalline, stable salt form of tyrosine where the phenolic hydroxyl group is protected by a benzyl (Bzl) ether and the carboxylic acid is protected as a benzyl ester (OBzl).[4] The α-amino group is protonated and forms a salt with p-toluenesulfonic acid (p-tosylate), which enhances the compound's stability and handling properties compared to the free amine.[5] While this specific compound is often used in solution-phase synthesis or as a precursor, the core principles of its protecting groups are central to the Boc-Tyr(Bzl)-OH building block used in SPPS.

The Boc/Bzl Synthesis Strategy: A Quasi-Orthogonal System

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[6][7] The Boc/Bzl strategy is defined by its specific choice of protecting groups:

-

Temporary α-Amino Protection: The tert-butoxycarbonyl (Boc) group shields the N-terminus. It is removed at the beginning of each synthesis cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][8]

-

"Permanent" Side-Chain Protection: Benzyl-based groups, such as the benzyl ether on the tyrosine side chain, are employed. These are stable to the repeated TFA treatments but are cleaved at the end of the synthesis using a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][8]

This system is considered "quasi-orthogonal" because both protecting groups are acid-labile. The selectivity is achieved by exploiting their differential sensitivity to acid strength.[2][9]

Diagram: General Workflow of a Boc/Bzl SPPS Cycle

The iterative nature of SPPS follows a consistent cycle of deprotection, neutralization, and coupling to elongate the peptide chain.

Caption: The core iterative cycle in Boc/Bzl solid-phase peptide synthesis.

Physicochemical Properties and Handling

Understanding the properties of the tyrosine building block is crucial for its effective use.

| Property | Value | Source |

| Compound Name | H-Tyr(Bzl)-OBzl p-tosylate | PubChem[4] |

| Synonyms | O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt | PubChem[4] |

| Molecular Formula | C₃₀H₃₁NO₆S | PubChem[4] |

| Molecular Weight | 533.6 g/mol | PubChem[4] |

| Appearance | White to off-white crystalline solid | - |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. Keep container sealed. | - |

Core Protocol: Incorporation of Boc-Tyr(Bzl)-OH

This section details the procedure for coupling Nα-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) to a peptide-resin that has a free N-terminal amine. This protocol is designed as a self-validating system, incorporating a crucial monitoring step.

Step 1: Resin Preparation and Nα-Amine Deprotection

-

Swell the Resin: Swell the peptide-resin (bearing an Nα-Boc protected amine) in dichloromethane (DCM) for 30 minutes.

-

Deprotection: Drain the DCM and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM. Agitate for 20-30 minutes to cleave the Boc group.[10]

-

Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and finally DCM (3x) to remove residual acid and byproducts.

-

Neutralization: Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 10 minutes. This converts the TFA salt to a free amine.[2][8] Wash again with DCM (3x).

-

Expert Insight:In situ neutralization protocols, where the base is added along with the activated amino acid, can also be used. This minimizes the time the free amine is exposed, which can reduce aggregation for difficult sequences.[2]

-

Step 2: Activation of Boc-Tyr(Bzl)-OH

This step creates a highly reactive intermediate from the stable Boc-Tyr(Bzl)-OH. The carbodiimide method is a classic and reliable choice.

-

In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and allow the activation to proceed for 15-20 minutes at 0°C.

-

Mechanism: DIC activates the carboxylic acid of Boc-Tyr(Bzl)-OH. HOBt acts as a crucial additive, trapping the activated acid as an OBt-ester. This intermediate is highly reactive towards the amine on the resin but is significantly less prone to racemization at the α-carbon compared to the initial O-acylisourea intermediate.[11][12]

-

Diagram: Activation and Coupling of Boc-Tyr(Bzl)-OH

Caption: Acid-catalyzed removal of the Boc group generates a reactive cation.

This cation can alkylate electron-rich side chains, particularly tryptophan and methionine. While tyrosine is less susceptible, the use of a scavenger, such as 0.5% dithioethane (DTE), in the TFA deprotection solution is a prudent measure to capture these cations and prevent side product formation. [2]

Stability of the Benzyl (Bzl) Side-Chain Protection

The benzyl ether protecting the tyrosine side chain is generally stable to the 50% TFA used for Boc deprotection. However, with very long synthesis protocols involving numerous deprotection cycles, a minor degree of premature cleavage can occur. [11]A more significant concern is an acid-catalyzed migration of the benzyl group from the oxygen atom to the 3-position of the tyrosine aromatic ring. [13]

-

Field-Proven Insight: If tyrosine is located near the C-terminus of a particularly long peptide (e.g., >30 residues), consider using a more acid-stable protecting group like 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) to eliminate any risk of side-chain modification during synthesis.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all side-chain protecting groups. In the Boc/Bzl strategy, this requires a strong acid.

-

Method: Anhydrous hydrogen fluoride (HF) is the traditional and most effective reagent. The procedure requires a specialized Teflon apparatus and extreme caution due to the toxicity and corrosiveness of HF. A typical cleavage cocktail is HF:anisole (9:1) at 0°C for 1 hour. Anisole acts as a scavenger for benzyl cations generated during cleavage.

-

Alternative: Trifluoromethanesulfonic acid (TFMSA) is a viable, though slightly less effective, alternative to HF that does not require a special apparatus. [8][10] After cleavage, the crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous buffer, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073234, H-Tyr(bzl)-obzl P-tosylate. Retrieved from [Link]

-

Zardeneta, G., et al. (1990). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Analytical Biochemistry, 190(2), 340-347. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

Intavis. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

-

Michigan Technological University. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Considerations When Purchasing Boc-Tyr(Bzl)-OH for Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. H-Tyr(bzl)-obzl P-tosylate | C30H31NO6S | CID 45073234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. peptide.com [peptide.com]

- 9. biosynth.com [biosynth.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

Application Notes & Protocols: Solution-Phase Peptide Synthesis Utilizing H-Tyr(Bzl)-OBzl p-Tosylate

Document ID: AN-SPPS-TYR001

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principles and practice of solution-phase peptide synthesis (SPPS), with a specific focus on the strategic use of L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester, 4-methylbenzenesulfonate salt (H-Tyr(Bzl)-OBzl p-tosylate). We will delve into the causality behind experimental choices, from the selection of coupling reagents to the final deprotection and purification strategies. This guide is designed to be a self-validating system, offering detailed, step-by-step protocols grounded in established chemical principles to ensure reproducibility and success.

Introduction: The Strategic Role of Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) has revolutionized the field, classical solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a powerful and relevant methodology, particularly for large-scale production and the synthesis of short peptides or peptide fragments.[1][2] Unlike SPPS, where the growing peptide chain is anchored to a resin, SPPS involves reactions carried out entirely in solution.[3] This approach necessitates the isolation and purification of intermediate products after each coupling step, a process that, while labor-intensive, allows for rigorous characterization and quality control at every stage.

The starting material, H-Tyr(Bzl)-OBzl p-tosylate, is an excellent C-terminal building block for di-, tri-, or larger peptides. Its structure is strategically designed for controlled synthesis:

-

Tyrosine Backbone: The core amino acid.

-

Benzyl (Bzl) Ether: Protects the reactive phenolic hydroxyl group of the Tyrosine side chain.

-

Benzyl (OBzl) Ester: Protects the C-terminal carboxylic acid.

-

p-Toluenesulfonate (p-Tosylate) Salt: The α-amino group is protonated, forming a stable, crystalline, and easily handled salt.[4][5] This prevents self-polymerization and facilitates accurate weighing.

This guide will walk through the entire workflow, from handling this specific starting material to obtaining the final, purified peptide.

Foundational Principles: A Chemist's Perspective

The Benzyl (Bzl) Protecting Group Strategy

The benzyl groups protecting the side-chain hydroxyl and the C-terminal carboxyl are classified as "semi-permanent" protectors. In the broader context of peptide chemistry, particularly the classic Boc/Bzl strategy, benzyl groups are known for their stability under the mildly acidic or basic conditions used for temporary α-amino protecting group manipulations.[6][7] Their removal is typically achieved under distinct, more forcing conditions, most commonly catalytic hydrogenation, which cleaves the benzyl groups without affecting the peptide backbone.[8]

The Role of the p-Tosylate Counter-ion

The p-tosylate salt serves a critical, practical purpose. It renders the amino acid derivative as a non-hygroscopic, crystalline solid with a defined melting point, simplifying handling and storage. However, for the α-amino group to become a nucleophile and participate in peptide bond formation, it must be deprotonated. This is achieved by in situ neutralization with a tertiary amine base just prior to the coupling reaction.

The Heart of the Matter: Peptide Bond Formation

Peptide bond formation is not a spontaneous reaction; it requires the activation of the carboxyl group of the incoming N-protected amino acid.[9][10] This is accomplished using a coupling reagent . The activated carboxyl group is then susceptible to nucleophilic attack by the free α-amino group of the C-terminal residue (in our case, the liberated H-Tyr(Bzl)-OBzl).

The choice of coupling reagent is critical and influences reaction speed, efficiency, and the risk of racemization—a major side reaction that can compromise the biological activity of the final peptide.[9]

Core Experimental Workflow

The following diagram outlines the comprehensive workflow for synthesizing a dipeptide using H-Tyr(Bzl)-OBzl p-tosylate as the C-terminal residue.

Caption: General workflow for dipeptide synthesis.

Detailed Protocols & Methodologies

Material Properties

It is essential to begin with the correct molecular weight for accurate stoichiometry.

| Property | Value | Source |

| Compound Name | L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester, 4-methylbenzenesulfonate | PubChem |

| Synonyms | H-Tyr(Bzl)-OBzl p-tosylate, H-Tyr(Bzl)-OBzl·TosOH | [11] |

| CAS Number | 66009-35-6 | [11] |

| Molecular Formula | C₃₀H₃₁NO₆S | [11] |

| Molecular Weight | 533.6 g/mol | [11] |